2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced or ring-opened azetidine derivatives.
Substitution: Substituted difluorocyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring provides structural rigidity . The difluorocyclohexyl group enhances lipophilicity, aiding in membrane permeability and bioavailability .
Comparison with Similar Compounds
- [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone
- [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone
Uniqueness:
- Structural Features: The presence of the difluorocyclohexyl group distinguishes it from other similar compounds, potentially offering unique pharmacokinetic properties.
- Reactivity: The specific arrangement of functional groups may result in distinct reactivity patterns, making it suitable for specialized applications.
This detailed article provides a comprehensive overview of 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-20(22)9-7-14(8-10-20)19(26)24-11-15(12-24)25-17-4-2-1-3-16(17)23-18(25)13-5-6-13/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHFQSJKQIMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5CCC(CC5)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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